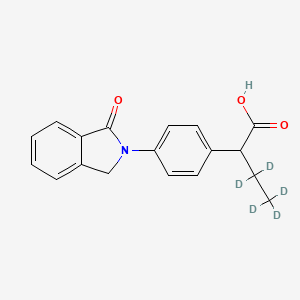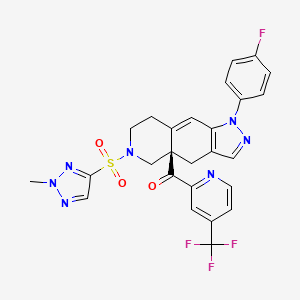
Nenocorilant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nenocorilant, also known as Relacorilant, is an orally active glucocorticoid receptor antagonist. It has a high affinity for the glucocorticoid receptor with a dissociation constant (Ki) of 0.15 nanomolar. This compound is primarily used in scientific research for its potential to promote apoptosis (programmed cell death) and enhance the efficacy of cytotoxic drugs in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nenocorilant is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrazolo[3,4-g]isoquinoline core.
- Introduction of the sulfonyl group via sulfonylation.
- Addition of the trifluoromethyl group through a nucleophilic substitution reaction.
- Final purification steps to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Nenocorilant undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Nenocorilant has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions.
Biology: Investigated for its role in promoting apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for conditions like Cushing syndrome and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Nenocorilant exerts its effects by antagonizing the glucocorticoid receptor. This prevents the receptor from binding to cortisol, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation. The compound specifically targets the glucocorticoid receptor without affecting the progesterone receptor, making it a selective modulator .
Comparison with Similar Compounds
Mifepristone: Another glucocorticoid receptor antagonist but also affects the progesterone receptor.
Dexamethasone: A glucocorticoid receptor agonist used for its anti-inflammatory properties.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Nenocorilant: this compound is unique due to its high selectivity for the glucocorticoid receptor and its ability to enhance the efficacy of cytotoxic drugs. Unlike other compounds, it does not affect the progesterone receptor, reducing the risk of side effects associated with non-selective antagonists .
Properties
CAS No. |
1496509-78-4 |
|---|---|
Molecular Formula |
C26H21F4N7O3S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
[(4aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C26H21F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10-11,13-14H,7,9,12,15H2,1H3/t25-/m0/s1 |
InChI Key |
PZIQQHVUAHTSJN-VWLOTQADSA-N |
Isomeric SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
Canonical SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


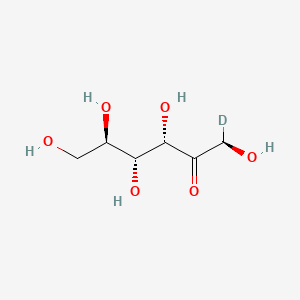





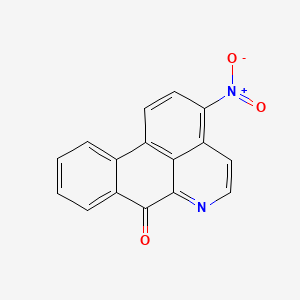
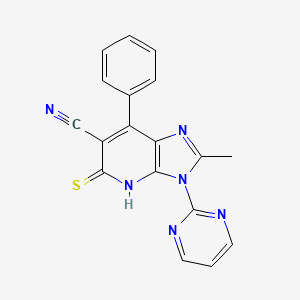
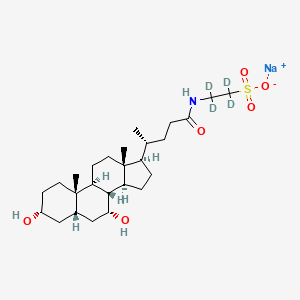


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
